1-(Morpholin-2-yl)but-3-en-1-one
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Overview
Description
1-(Morpholin-2-yl)but-3-en-1-one is an organic compound featuring a morpholine ring attached to a butenone moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and butenone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)but-3-en-1-one typically involves the reaction of morpholine with but-3-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process can be carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-2-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-(Morpholin-2-yl)but-3-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Morpholin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-stacking interactions with proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound shares a similar structure but includes additional aromatic rings and chlorine substituents.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another similar compound with different substituents on the aromatic rings.
Uniqueness: 1-(Morpholin-2-yl)but-3-en-1-one is unique due to its combination of a morpholine ring and a butenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-morpholin-2-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-7(10)8-6-9-4-5-11-8/h2,8-9H,1,3-6H2 |
InChI Key |
ZVZDDZLHFNAIBE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1CNCCO1 |
Origin of Product |
United States |
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